N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C15H21Cl2N3OS |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperidin-3-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-3-7-16-9-10)11-6-4-8-17-14(11)20-13;;/h4,6,8,10,16H,3,5,7,9H2,1-2H3;2*1H |
InChI Key |
IVKXDRHZJFPBOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCCNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Byproduct Formation
Side reactions during amidation generate N-methylated impurities , which are mitigated by:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification. Recent studies propose 2-MeTHF as a greener alternative with comparable efficiency.
Industrial-Scale Considerations
For kilogram-scale synthesis, key modifications include:
- Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
- Crystallization Control: Seed crystals and gradient cooling improve particle size distribution.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
The compound has been identified as an inhibitor of the IκB kinase (IKK) complex. This kinase plays a crucial role in the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. Inhibition of IKK can lead to decreased activation of NF-κB, thus reducing the expression of pro-inflammatory cytokines and chemokines such as IL-1, IL-6, and TNF-α. This property makes it a candidate for treating various inflammatory diseases and cancers that are driven by aberrant NF-κB signaling .
1.2 Anticancer Activity
Research has indicated that thieno[2,3-b]pyridine derivatives exhibit anticancer properties by modulating cell proliferation pathways. The compound's structure allows it to interact with multiple targets within cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis in malignant cells. Studies have shown that similar compounds can effectively inhibit cell proliferation in various human tumor cell lines .
Therapeutic Implications
2.1 Autoimmune Diseases
Given its ability to inhibit IKK activity, N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride holds promise for the treatment of autoimmune diseases where NF-κB plays a significant role. Conditions such as rheumatoid arthritis and lupus could benefit from therapies targeting this pathway, potentially leading to reduced inflammation and improved patient outcomes .
2.2 Inflammatory Diseases
The compound's anti-inflammatory properties suggest its application in treating chronic inflammatory diseases like Crohn's disease or ulcerative colitis. By inhibiting the signaling pathways that lead to inflammation, it may help manage symptoms and reduce flare-ups associated with these conditions .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that allow for the introduction of functional groups essential for its biological activity. The compound is characterized by its thieno[2,3-b]pyridine core, which is known for its versatility in chemical modifications that enhance potency and selectivity against target kinases .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity and Functional Groups: The target compound’s thienopyridine core distinguishes it from simpler pyridine derivatives (e.g., and ). Halogen substituents (e.g., chloro, iodo in ) increase molecular weight and lipophilicity, which may influence pharmacokinetics but reduce aqueous solubility compared to the dihydrochloride salt in the target compound .
Biological Activity: LY2119620 () shares the thienopyridine scaffold but incorporates a methylpiperazine oxyethoxy group, enabling allosteric modulation of muscarinic receptors. This highlights how minor substituent changes can redirect therapeutic applications . The piperidin-3-yl group in the target compound contrasts with the piperidino group in Compound 71 (), suggesting differences in steric hindrance and hydrogen-bonding capacity.
Physical Properties :
- Compound 71 () exhibits a melting point >300°C and strong IR absorption for nitriles, indicating high thermal stability and polarizability, unlike the target compound, for which such data are unavailable .
- The dihydrochloride salt in the target compound likely improves solubility compared to neutral analogs like those in and .
Synthetic Utility :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride?
- Methodological Answer : Synthesis involves constructing the thieno[2,3-b]pyridine core via cyclization reactions, followed by functionalization of the piperidine moiety. Evidence from structurally analogous compounds (e.g., thieno[3,2-d]pyrimidines) suggests using palladium-catalyzed cross-coupling for introducing aromatic substituents and reductive amination for tertiary amine formation . Post-synthesis, dihydrochloride salt formation requires careful pH adjustment and recrystallization in ethanol/water mixtures to ensure purity. Intermediate characterization via -NMR and LC-MS is critical to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound's purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and -NMR are indispensable for verifying molecular weight and carbon backbone integrity. Purity should be assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies under varying temperatures (e.g., -20°C vs. 4°C) and humidity levels can identify degradation products, as dihydrochloride salts are prone to hygroscopicity .
Q. How should researchers handle and store this compound to maintain its integrity?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. For short-term use (1–2 weeks), -4°C is acceptable. Reconstitute in anhydrous DMSO for in vitro assays, and aliquot to avoid freeze-thaw cycles. Evidence from similar dihydrochloride salts emphasizes avoiding prolonged exposure to ambient humidity .
Advanced Research Questions
Q. What experimental designs are optimal for assessing this compound's pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer : Use radiolabeled analogs (e.g., -tagged) for quantitative tissue distribution studies in rodents. Plasma stability assays should simulate physiological pH (7.4) and temperature (37°C) with LC-MS/MS monitoring. For bioavailability, compare intravenous vs. oral administration routes, calculating AUC ratios. Evidence from pyridine derivatives highlights the importance of cytochrome P450 inhibition assays to predict metabolic clearance .
Q. How can conflicting data on this compound's receptor selectivity be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or off-target interactions. Employ orthogonal assays:
- Binding assays : Radioligand competition (e.g., -ligand displacement).
- Functional assays : Measure downstream signaling (e.g., cAMP accumulation for GPCR targets).
Cross-validate using CRISPR-edited cell lines to eliminate confounding receptor isoforms .
Q. What strategies mitigate cytotoxicity in cell-based studies while maintaining target engagement?
- Methodological Answer : Perform dose-response curves (0.1–100 µM) with viability assays (MTT or ATP-based) to identify IC values. Use sub-cytotoxic concentrations (≤10 µM) and include controls for solvent effects (e.g., DMSO ≤0.1%). For target validation, combine siRNA knockdown with rescue experiments to confirm phenotype specificity .
Q. How should researchers address solubility challenges in in vivo studies?
- Methodological Answer : Pre-formulate the compound using co-solvents (e.g., 10% PEG-400 + 5% Tween-80 in saline) for intravenous delivery. For oral administration, micronization or lipid-based nanoemulsions can enhance bioavailability. Dynamic light scattering (DLS) should assess particle size distribution (<200 nm) in suspension .
Data Contradiction Analysis
Q. How to reconcile divergent IC values reported across studies?
- Methodological Answer : Variability may stem from differences in cell lines, assay endpoints (e.g., proliferation vs. apoptosis), or compound batch purity. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with independent labs. Publish raw data and detailed assay conditions (e.g., serum concentration, passage number) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
